

# IUPAC name of Octahydropyrrolo[1,2-a]pyrazine

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## Compound of Interest

Compound Name: Octahydropyrrolo[1,2-a]pyrazine

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An In-Depth Technical Guide to **Octahydropyrrolo[1,2-a]pyrazine**: A Privileged Scaffold in Medicinal Chemistry

## Abstract

The **octahydropyrrolo[1,2-a]pyrazine** core is a saturated bicyclic diamine that has garnered significant attention in the fields of synthetic and medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly advantageous for designing potent and selective therapeutic agents. This guide provides a comprehensive overview of this scaffold, beginning with its formal IUPAC nomenclature and structural features. It delves into detailed synthetic methodologies, explores its critical role as a key intermediate in blockbuster drugs like Praziquantel, and surveys its application in developing novel inhibitors for targets such as N-myristoyltransferase (NMT) and various CNS receptors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and therapeutic potential of this important heterocyclic system.

## Nomenclature and Structural Elucidation

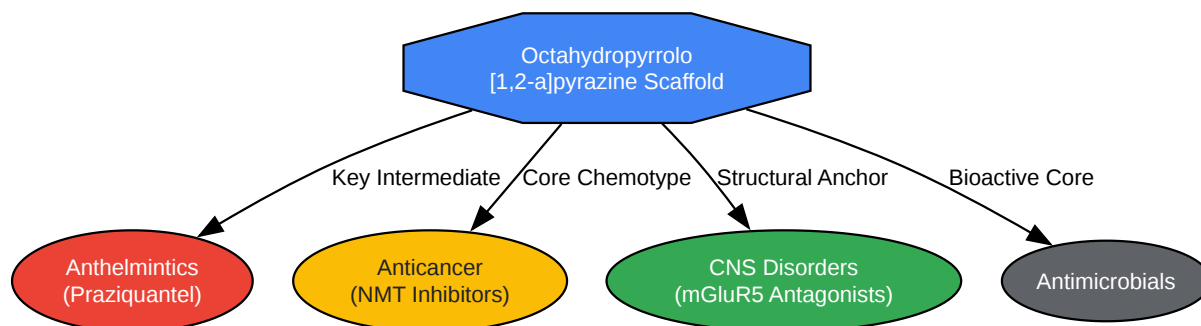
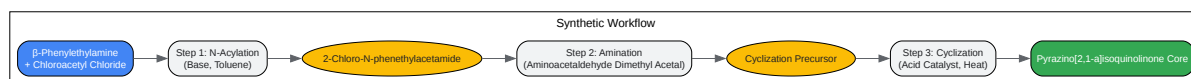
The foundation of any chemical exploration begins with a precise understanding of its name and structure. The compound in focus is a fused heterocyclic system composed of a pyrrolidine ring and a piperazine ring.

**IUPAC Name:** The formal IUPAC name for this structure is **Octahydropyrrolo[1,2-a]pyrazine**. [1][2][3] The numbering of the bicyclic system, according to IUPAC fusion nomenclature, begins at the bridgehead nitrogen and proceeds around the larger ring first.

The structure possesses a chiral center at the C8a bridgehead carbon, meaning it can exist as a racemic mixture or as individual enantiomers, typically designated (8aS)- or (8aR)-**octahydropyrrolo[1,2-a]pyrazine**.<sup>[4][5]</sup> The specific stereochemistry is often critical for biological activity.

Synonyms and Identifiers:

- CAS Number: 5654-83-1<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>14</sub>N<sub>2</sub><sup>[1][2]</sup>
- InChI Key: FTTATHOUSOIFOQ-UHFFFAOYSA-N<sup>[1]</sup>



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## References

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